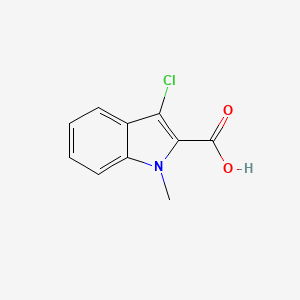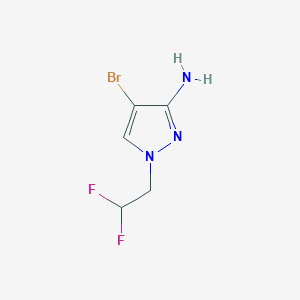
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular weight of 211.01 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is 1S/C5H5BrF2N2/c6-4-1-9-10(2-4)3-5(7)8/h1-2,5H,3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is a liquid at room temperature . The compound has a molecular weight of 211.01 .Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine and its derivatives are pivotal in medicinal chemistry and materials science. For instance, the compound has been utilized as a precursor in the synthesis of complex arylated pyrazoles, which are significant in pharmaceuticals and ligand design for protein interactions. A study highlighted the innovative catalytic intermolecular C-H arylation of pyrazoles, demonstrating a new pathway to synthesize arylated pyrazoles with high specificity (Goikhman, Jacques, & Sames, 2009). This method enhances the efficiency of producing complex molecules essential for drug discovery and development.
Nonlinear Optical Properties
Another significant application lies in the exploration of nonlinear optical properties of pyrazole derivatives. A study on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine revealed its considerable nonlinear optical properties, attributed to its molecular structure and intramolecular charge transfer capabilities (Tamer et al., 2016). This finding opens up new avenues for the application of pyrazole derivatives in optical and electronic devices, showcasing the potential of such compounds in materials science.
Drug Discovery and Development
In drug discovery, the structural motifs of pyrazole derivatives play a crucial role in the development of new therapeutic agents. The synthesis of novel fluorinated heterocyclic scaffolds, incorporating 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine, has been pursued to create a library of compounds with potential pharmacological activities (Revanna et al., 2013). Such endeavors are critical in identifying new drug candidates with enhanced efficacy and selectivity for various diseases.
Analytical Chemistry Applications
The unique chemical structure of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine derivatives facilitates their use in analytical chemistry, particularly in the development of chemosensors and fluorescent probes. Copper-catalyzed amination reactions utilizing derivatives of this compound have been employed to synthesize N-aryl and N-alkyl anthranilic acid derivatives, demonstrating potential in fluorosensing applications for metal ion detection (Wolf et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF2N3/c6-3-1-11(2-4(7)8)10-5(3)9/h1,4H,2H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGSVTWZLHIZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

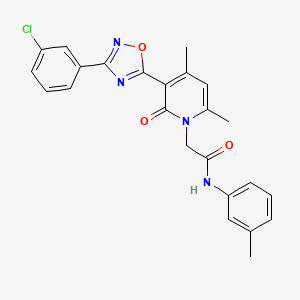
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2867012.png)
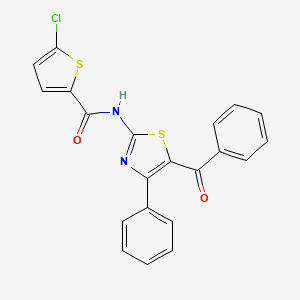
![N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2867014.png)
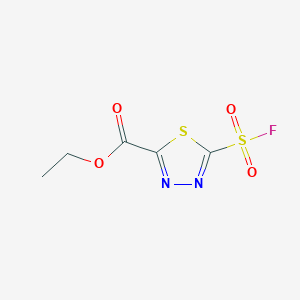
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(naphthalen-1-yl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2867017.png)
![4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide](/img/structure/B2867019.png)
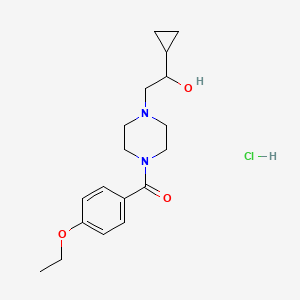
![Tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2867023.png)
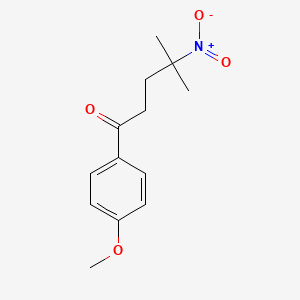
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2867028.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2867030.png)
